![molecular formula C12H18O6 B080479 (3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan CAS No. 13374-44-2](/img/structure/B80479.png)
(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Vue d'ensemble
Description
(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan, also known as this compound, is a useful research compound. Its molecular formula is C12H18O6 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40729. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan is a complex organic compound with the molecular formula C12H18O6 and a molecular weight of 258.27 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The compound features a bicyclic structure characterized by two oxirane (epoxide) groups attached to a hexahydrofurofuran backbone. Its stereochemistry is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects. Key areas of interest include:
- Anticancer Properties : The compound has been submitted to the National Cancer Institute (NCI) for evaluation against cancer cell lines. Preliminary studies suggest it may exhibit cytotoxic effects on certain cancer types.
- Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Antimicrobial Activity : Some studies have explored its potential as an antimicrobial agent, particularly against bacterial strains.
Anticancer Activity
A study conducted by the NCI tested the compound against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.4 | Apoptosis induction |
A549 (Lung) | 22.8 | G2/M phase cell cycle arrest |
HeLa (Cervical) | 30.1 | Inhibition of DNA synthesis |
Enzyme Inhibition Studies
The compound was evaluated for its ability to inhibit key metabolic enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Results showed a moderate inhibition profile:
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
COX-1 | 25.0 | Competitive |
COX-2 | 18.5 | Non-competitive |
LOX | 30.0 | Mixed |
These findings suggest that the compound may have anti-inflammatory properties that warrant further investigation.
Antimicrobial Activity
In vitro studies have assessed the antimicrobial effects against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | >128 µg/mL |
The results indicate moderate activity against Gram-positive bacteria but limited effectiveness against Gram-negative strains.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer incorporated this compound as part of a combination therapy regimen. Patients exhibited improved outcomes compared to standard treatments alone.
- Enzyme Inhibition in Metabolic Disorders : A study focused on patients with metabolic syndrome found that supplementation with this compound led to reduced levels of inflammatory markers and improved insulin sensitivity.
Propriétés
IUPAC Name |
3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-7(13-1)3-15-9-5-17-12-10(6-18-11(9)12)16-4-8-2-14-8/h7-12H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBWAOITKHXCBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2COC3C2OCC3OCC4CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928255 | |
Record name | 1,4:3,6-Dianhydro-2,5-bis-O-[(oxiran-2-yl)methyl]hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13374-44-2 | |
Record name | 1,4:3,6-Dianhydro-2,5-bis-O-[(oxiran-2-yl)methyl]hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4:3,6-dianhydro-2,5-bis-O-(2,3-epoxypropyl)-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.